![molecular formula C10H18ClNO3 B1528241 3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride CAS No. 201145-61-1](/img/structure/B1528241.png)
3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride
Overview
Description
3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride, commonly known as MOMO-HCl, is a chiral compound that has been studied for its potential applications in the fields of medicinal chemistry and chemical synthesis. MOMO-HCl is a salt of the organic compound 3-(morpholin-4-ylmethyl)oxan-4-one, which is an enantiomerically pure 4-hydroxymorpholine. The hydrochloride salt of this compound has been studied extensively for its potential use in the synthesis of a variety of biologically active compounds, as well as its ability to act as a chiral ligand in asymmetric catalysis.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been studied for their potential biological activities. These compounds are synthesized through reactions involving morpholine and characterized using NMR, IR, and Mass spectral studies, confirmed by single crystal X-ray diffraction studies. Such derivatives exhibit significant biological activities, including antibacterial and antifungal properties, and are considered for further medicinal applications (Mamatha S.V et al., 2019).
Biological Activities
Morpholine derivatives are explored for various biological activities. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal effects against Candida and Aspergillus species. Such compounds offer a new avenue for developing broad-spectrum antifungal agents, highlighting the versatility of morpholine derivatives in addressing fungal infections (D. Bardiot et al., 2015).
Anticorrosive Properties
The anticorrosive properties of morpholine derivatives, such as 8-hydroxyquinoline derivatives containing the morpholine moiety, have been investigated for their effectiveness in protecting metals in acidic environments. These studies use a combination of gravimetric, electrochemical, and computational methods to evaluate the efficiency and mechanism of corrosion inhibition, demonstrating the potential of morpholine derivatives in industrial applications (Dhaybia Douche et al., 2020).
Synthetic Applications
Morpholine derivatives serve as key intermediates and building blocks in organic synthesis, enabling the construction of complex molecules. For example, 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine surrogates, are synthesized through cycloaddition reactions. These compounds are valuable in medicinal chemistry for developing new therapeutic agents (Yevhenii M. Sokolenko et al., 2017).
Antitumor Activity
Morpholine derivatives have been investigated for their antitumor properties. For instance, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have been synthesized and tested for antitumor activity, revealing potential therapeutic applications in cancer treatment. Such studies underline the significance of morpholine derivatives in the development of new anticancer drugs (A. U. Isakhanyan et al., 2016).
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)oxan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10-1-4-14-8-9(10)7-11-2-5-13-6-3-11;/h9H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMLQNWXJIJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)CN2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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